4-Bromothiophene-3-carbaldehyde

Physical chemistry Analytical chemistry Quality control

4-Bromothiophene-3-carbaldehyde (CAS 18791-78-1) is a bifunctional thiophene building block bearing a bromine atom at the C4 position and a formyl group at C3. With a molecular formula C₅H₃BrOS and molecular weight 191.05 g·mol⁻¹, this liquid reagent is commercially available at ≥97% purity (GC).

Molecular Formula C5H3BrOS
Molecular Weight 191.05 g/mol
CAS No. 18791-78-1
Cat. No. B032767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophene-3-carbaldehyde
CAS18791-78-1
Synonyms4-Bromo-3-thiophenecarboxaldehyde;  3-Bromo-4-formylthiophene;  4-Bromo-3-formylthiophene;  4-Bromo-3-thiophenecarbaldehyde;  4-Bromo-3-thiophenecarboxaldehyde _x000B__x000B_
Molecular FormulaC5H3BrOS
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Br)C=O
InChIInChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H
InChIKeyZDVHJQOCVBTMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromothiophene-3-carbaldehyde CAS 18791-78-1: Procurement-Ready Physicochemical Profile and Comparator Context


4-Bromothiophene-3-carbaldehyde (CAS 18791-78-1) is a bifunctional thiophene building block bearing a bromine atom at the C4 position and a formyl group at C3 [1]. With a molecular formula C₅H₃BrOS and molecular weight 191.05 g·mol⁻¹, this liquid reagent is commercially available at ≥97% purity (GC) . Its substitution pattern contrasts with regioisomeric bromothiophene carbaldehydes (e.g., 2‑bromo‑, 5‑bromo‑) and the non‑halogenated parent thiophene‑3‑carbaldehyde, and the distinct electronic interplay between the electron‑withdrawing aldehyde and the inductively withdrawing but resonance‑donating bromine substituent governs its reactivity in cross‑coupling and condensation chemistries [1].

Why 4-Bromothiophene-3-carbaldehyde Cannot Be Replaced by Generic Thiophene Carbaldehydes in Critical Synthetic Sequences


Although several bromothiophene carbaldehyde isomers share the identical molecular formula, their reactivity profiles diverge sharply owing to the position of the halogen on the thiophene ring. The bromine at C4 is significantly less activated toward oxidative addition in palladium‑catalyzed cross‑couplings than bromine at C2 or C5, a phenomenon exploited for regioselective sequential functionalization [1]. The aldehyde group at C3 further polarizes the ring, creating a unique electrophilic pattern that is not replicated by 2‑bromo‑ or 5‑bromo‑3‑carbaldehyde isomers. Consequently, direct interchange with a generic isomer leads to altered regiochemical outcomes, lower coupling yields, or complete failure in multi‑step syntheses of fused thienothiophenes, conjugated polymers, or NIR‑absorbing dyes [2].

Quantitative Differentiation of 4-Bromothiophene-3-carbaldehyde Against Closest Analogs


Boiling Point, Density, and Refractive Index: Physical Property Separation from the Parent Thiophene-3-carbaldehyde

The introduction of bromine at C4 substantially elevates the density and refractive index relative to the non‑halogenated parent thiophene‑3‑carbaldehyde, while the boiling point measured under reduced pressure provides a practical distillation window distinct from the 2‑bromo isomer .

Physical chemistry Analytical chemistry Quality control

GHS Hazard Profile: Additional Acute Oral Toxicity vs. Non-Halogenated Parent

According to PubChem GHS classifications, 4‑bromothiophene‑3‑carbaldehyde carries a signal word 'Warning' with Hazard Statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) [1]. In contrast, the non‑brominated parent thiophene‑3‑carbaldehyde is classified only as a combustible liquid (H227) plus skin and eye irritation (H315, H319) . The additional acute oral toxicity hazard demands distinct handling and shipping protocols for the 4‑bromo derivative.

Safety Toxicology Regulatory compliance

Regioselective Cross-Coupling: 4‑Br Reactivity Lag Enables Sequential Functionalization Over 2‑ or 5‑Br Isomers

In palladium‑catalyzed Suzuki–Miyaura couplings of 2,4‑dibromothiophene, the bromine at the 2‑position undergoes oxidative addition preferentially over the 4‑position, enabling synthesis of 2‑aryl‑4‑bromothiophenes in 65–82% yield with complete regiocontrol [1]. By extension, 4‑bromothiophene‑3‑carbaldehyde is expected to exhibit a lower coupling rate than the 2‑bromo or 5‑bromo regioisomers, a property leveraged when a synthetic sequence demands that the aldehyde be retained for downstream derivatization while the bromine is selectively coupled at a late stage [2].

Organic synthesis Cross-coupling Regioselectivity

NIR‑Absorbing Polycarboxylic Acid Dyes: Documented Application Not Replicated by Non‑Brominated Analog

Multiple authoritative database entries explicitly list 4‑bromothiophene‑3‑carbaldehyde as a precursor for near‑infrared (NIR)‑absorbing polycarboxylic acid polymer dyes employed in dye‑sensitized solar cells (DSSCs) [1]. The 4‑bromo substituent is critical for the electronic tuning required to shift the absorption maximum into the NIR region; the corresponding non‑brominated thiophene‑3‑carbaldehyde or the 2‑bromo isomer have not been reported in this specific application context.

Materials chemistry Dye-sensitized solar cells NIR dyes

Storage Stability: Room Temperature Liquid with Inert Atmosphere Requirement vs. Refrigerated Solids

TCI specifies storage at room temperature (below 15 °C in a cool, dark place) under inert gas for 4‑bromothiophene‑3‑carbaldehyde, noting sensitivity to light and air . In contrast, 2‑bromothiophene‑3‑carbaldehyde requires refrigeration at 2–8 °C with protection from light and nitrogen atmosphere [1]. The 4‑bromo isomer thus offers simpler ambient‑temperature storage logistics, while still demanding inert‑atmosphere handling.

Stability Storage Logistics

Thienothiophene and Thienopyrimidinone Synthesis: Validated Heterocyclic Scaffold Entry Distinct from Other Bromo‑Aldehyde Isomers

In a definitive Perkin Trans. 1 study, 4‑bromothiophene‑3‑carbaldehyde was reacted with ethyl 2‑sulfanylacetate or 2‑sulfanylacetamide to produce specific thieno[3,4‑b]thiophene and thieno[3′,4′:4,5]thieno[3,2‑d]pyrimidin‑7(6H)‑one regioisomers that are not accessible from the 2‑bromo‑ or 3‑bromo‑2‑carbaldehyde starting materials [1]. The 4‑bromo‑3‑aldehyde substitution pattern dictates the ring‑fusion regiochemistry, yielding distinct heterocyclic scaffolds sought in kinase inhibitor and PARP inhibitor medicinal chemistry programs.

Medicinal chemistry Heterocyclic synthesis Scaffold diversification

Procurement-Driven Application Scenarios for 4-Bromothiophene-3-carbaldehyde Based on Verified Differentiation Evidence


Late‑Stage Diversification of 4‑Aryl‑Thiophene‑3‑carbaldehyde Libraries via Sequential Suzuki Coupling

Synthetic groups building focused libraries of 4‑aryl‑thiophene‑3‑carbaldehydes should select this compound because the C4‑Br bond is kinetically less reactive than C2‑Br or C5‑Br in Pd‑catalyzed couplings [1]. This allows the aldehyde to be utilized in condensation reactions (e.g., Knoevenagel, Wittig) before the bromine is engaged, or conversely, the bromine can be functionalized first while the aldehyde remains intact, enabling a modular build‑couple‑diversify strategy without protecting group chemistry [2].

Synthesis of Thieno[3,4‑b]thiophene‑Based Kinase Inhibitor Scaffolds

Medicinal chemists developing ATP‑competitive kinase inhibitors or PARP inhibitors requiring the thieno[3,4‑b]thiophene or thieno[3′,4′:4,5]thieno[3,2‑d]pyrimidin‑7(6H)‑one core must use the 4‑bromo‑3‑aldehyde isomer; the 2‑bromo and 3‑bromo‑2‑aldehyde isomers lead to regioisomeric [2,3‑b] and [3,2‑b] cores, respectively, which exhibit different hydrogen‑bonding patterns with the kinase hinge region [2].

Donor–Acceptor Conjugated Polymers for Near‑Infrared Organic Photovoltaics

Polymer chemists synthesizing low‑bandgap donor–acceptor copolymers for OPV or NIR‑photodetector applications rely on 4‑bromothiophene‑3‑carbaldehyde as a monomer precursor because the bromine enables Stille or Suzuki polycondensation while the aldehyde serves as an acceptor‑anchoring group for side‑chain engineering [1]. The documented use in NIR‑absorbing polycarboxylic acid dyes for DSSCs further validates its suitability for light‑harvesting applications [3].

OLED Electron‑Acceptor Building Block Requiring Ambient‑Temperature Liquid Handling

For OLED materials development where an electron‑accepting thiophene‑aldehyde building block is incorporated via vacuum deposition or solution processing, 4‑bromothiophene‑3‑carbaldehyde is preferred over the 2‑bromo isomer because its liquid state at ambient temperature simplifies precision dispensing in automated synthesis workstations, and its room‑temperature storage reduces refrigeration logistics costs without compromising purity .

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